

# Pharmacological Profile of Lunacalcipol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lunacalcipol |           |
| Cat. No.:            | B1675441     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lunacalcipol** (also known as CTA018) is an investigational vitamin D analogue characterized by a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for catabolizing vitamin D. This unique pharmacological profile suggests potential therapeutic applications in conditions such as secondary hyperparathyroidism (SHPT) and psoriasis. Preclinical data indicate its effectiveness in inhibiting keratinocyte proliferation and pro-inflammatory cytokine secretion. Clinical development has progressed to Phase II trials for the treatment of plaque psoriasis. This document provides a comprehensive overview of the available pharmacological data, experimental methodologies, and the underlying signaling pathways of **Lunacalcipol**.

#### Introduction

**Lunacalcipol** is a synthetic vitamin D analogue designed to amplify Vitamin D signaling pathways.[1] By acting as a VDR agonist, it mimics the effects of endogenous calcitriol, triggering genomic responses that regulate a variety of cellular processes.[2] Concurrently, its inhibition of CYP24A1 protects active vitamin D metabolites from degradation, thereby prolonging their therapeutic effect.[1][2] This dual action is anticipated to offer an improved efficacy and safety profile compared to existing vitamin D therapies.[2] **Lunacalcipol** has been



investigated for its potential in treating secondary hyperparathyroidism and has completed Phase II clinical trials for plaque psoriasis.[1][3]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Lunacalcipol** is presented in Table 1.

| Property          | Value                                                                                                                                                                                                | Source  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Molecular Formula | C28H42O4S                                                                                                                                                                                            | PubChem |
| Molecular Weight  | 474.7 g/mol                                                                                                                                                                                          | PubChem |
| IUPAC Name        | (1R,3S,5Z)-5-[(2E)-2-<br>[(3aS,7aS)-1-[(E,2R)-5-tert-<br>butylsulfonylpent-4-en-2-yl]-7a-<br>methyl-3a,5,6,7-tetrahydro-3H-<br>inden-4-ylidene]ethylidene]-4-<br>methylidenecyclohexane-1,3-<br>diol | PubChem |
| CAS Number        | 250384-82-8                                                                                                                                                                                          | PubChem |
| Synonyms          | CTA018, CTA-018                                                                                                                                                                                      | PubChem |

# **Pharmacodynamics**

The primary pharmacodynamic effects of **Lunacalcipol** are mediated through its interaction with the Vitamin D Receptor and inhibition of the CYP24A1 enzyme.

#### **Mechanism of Action**

**Lunacalcipol** exerts its effects through a dual mechanism of action:

Vitamin D Receptor (VDR) Agonism: Lunacalcipol binds to the VDR, a nuclear receptor that
acts as a ligand-activated transcription factor.[2] Upon binding, the VDR forms a heterodimer
with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences
known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes,
modulating their transcription.[4] This signaling cascade is responsible for the therapeutic







effects of vitamin D, including the regulation of cell proliferation and differentiation, and immune modulation.[4]

CYP24A1 Inhibition: Lunacalcipol is a potent inhibitor of CYP24A1, a mitochondrial enzyme
that hydroxylates and inactivates vitamin D metabolites.[1] By inhibiting this enzyme,
Lunacalcipol prevents the breakdown of both endogenous and exogenously administered
active vitamin D compounds, thereby increasing their local concentrations and prolonging
their signaling activity.[2]





Click to download full resolution via product page

Caption: Dual mechanism of action of Lunacalcipol.



### **Receptor Binding and Enzyme Inhibition**

Quantitative data on the binding affinity of **Lunacalcipol** for the VDR and its inhibitory activity against CYP24A1 are summarized in Table 2.

| Parameter                 | Value                              | Comparison                                              |
|---------------------------|------------------------------------|---------------------------------------------------------|
| VDR Binding Affinity      | 15-fold lower than<br>1α,25(OH)2D3 | N/A                                                     |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM                          | ~10-fold more potent than<br>ketoconazole (253 ± 20 nM) |

Note: Specific Ki or a direct IC50 value for VDR binding is not publicly available.

## **Preclinical Efficacy**

Preclinical studies have demonstrated that **Lunacalcipol** inhibits the proliferation of rapidly dividing cells, such as human epidermal keratinocytes, and is effective in inhibiting the secretion of pro-inflammatory cytokines, which are implicated in the pathogenesis of psoriasis.

[1] These findings suggest that **Lunacalcipol** may be more potent and have a greater safety index than currently marketed vitamin D analogues like calcitriol and calcipotriol.[2]

#### **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Lunacalcipol**, such as Cmax, Tmax, half-life, and bioavailability from preclinical or clinical studies, are not publicly available at this time.

### **Clinical Trials**

**Lunacalcipol** has undergone clinical investigation for the treatment of plaque psoriasis.

# Phase II Study in Plaque Psoriasis (NCT00384098)

A Phase II clinical trial was completed to evaluate the safety and efficacy of topically applied **Lunacalcipol** (CTA018) in patients with plaque psoriasis.[3] This study was a randomized, double-blind, vehicle-controlled trial where patients received one of three doses of **Lunacalcipol** cream or a vehicle cream daily for 12 weeks. The primary outcome was



treatment success based on the Physician's Static Global Assessment (PSGA), with secondary outcomes including changes in the Psoriasis Area and Severity Index (PASI). While the trial has been completed, quantitative results regarding the percentage of patients achieving specific PASI score improvements (e.g., PASI 75) have not been publicly disclosed.

# **Experimental Protocols**

While the specific, detailed protocols used in the preclinical and clinical development of **Lunacalcipol** are proprietary and not publicly available, this section outlines the general methodologies for the key assays used to characterize its pharmacological profile.

### **VDR Competitive Binding Assay**

This assay is used to determine the binding affinity of a test compound to the VDR.

- Principle: The assay measures the ability of a test compound (e.g., Lunacalcipol) to compete with a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.
- Materials:
  - Recombinant human VDR
  - Radiolabeled ligand: [3H]-1α,25(OH)2D3
  - Unlabeled test compound (Lunacalcipol)
  - Assay buffer
  - Scintillation fluid and counter
- Method:
  - A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the assay buffer.
  - Increasing concentrations of the unlabeled test compound are added to compete for binding.

## Foundational & Exploratory





- After reaching equilibrium, the bound and free radioligand are separated.
- The amount of bound radioactivity is measured by liquid scintillation counting.
- The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated from the competition curve.





Click to download full resolution via product page

Caption: VDR competitive binding assay workflow.



## **CYP24A1 Inhibition Assay**

This assay determines the inhibitory potency of a compound against the CYP24A1 enzyme.

- Principle: The activity of recombinant human CYP24A1 is measured in the presence of varying concentrations of the inhibitor.
- Materials:
  - Recombinant human CYP24A1 enzyme
  - CYP24A1 substrate (e.g., 1α,25(OH)2D3)
  - Test inhibitor (Lunacalcipol)
  - NADPH regenerating system
  - LC-MS/MS system for metabolite quantification
- Method:
  - Recombinant CYP24A1 is incubated with the substrate and the NADPH regenerating system.
  - Varying concentrations of Lunacalcipol are added to the reaction mixture.
  - The reaction is allowed to proceed for a defined period and then guenched.
  - The formation of the hydroxylated metabolite is quantified by LC-MS/MS.
  - The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of Lunacalcipol.

# **Imiquimod-Induced Psoriasis Mouse Model**

This is a common in vivo model to assess the efficacy of anti-psoriatic compounds.

Principle: Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin
inflammation that phenotypically and histologically resembles human psoriasis.



#### · Method:

- o A defined area of the back skin of mice is shaved.
- A daily topical dose of imiquimod cream is applied to the shaved area for a set number of days.
- Test compounds (e.g., Lunacalcipol) can be administered topically or systemically.
- Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
- At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory markers.

#### Conclusion

**Lunacalcipol** is a promising investigational drug with a unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition. This profile suggests potential for enhanced therapeutic efficacy and an improved safety margin in the treatment of psoriasis and other conditions. While preclinical data are encouraging and a Phase II clinical trial for psoriasis has been completed, a comprehensive evaluation of its pharmacological profile is limited by the lack of publicly available quantitative data on its VDR binding affinity, detailed pharmacokinetic parameters, and full clinical trial results. Further disclosure of this information will be crucial for a complete understanding of the therapeutic potential of **Lunacalcipol**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]



- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Lunacalcipol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675441#pharmacological-profile-of-lunacalcipol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com